Polaprezinc is classified as a nutraceutical due to its dual role as both a dietary supplement and a therapeutic agent. It is derived from the natural amino acid L-carnosine and zinc, both of which are found in various food sources. The compound is recognized for its ability to protect gastric mucosa and has been investigated for its potential in treating infections caused by Helicobacter pylori, among other applications.
The synthesis of polaprezinc involves several steps that typically include the reaction of L-carnosine with zinc salts. One notable method involves dissolving L-carnosine in an organic solvent followed by the addition of a zinc source, such as zinc sulfate or zinc chloride, under controlled conditions to form the complex.
The preparation method outlined in a patent describes the use of 2-cyanoacetyl chloride and dichloromethane as solvents, where the solution undergoes dropwise addition to facilitate the formation of polaprezinc. The resulting product is then purified using techniques such as spray drying to achieve high purity levels (up to 99.91%) .
Polaprezinc's molecular structure can be described as a coordination complex where zinc ions are chelated by L-carnosine molecules. This chelation enhances the stability of zinc in biological systems, allowing for better absorption and utilization.
The structure features distinct functional groups characteristic of both zinc salts and amino acids, contributing to its biochemical properties.
Polaprezinc undergoes various chemical reactions that are relevant to its biological activity. In acidic environments, such as those found in the stomach, polaprezinc dissociates to release free zinc ions and L-carnosine. This dissociation is crucial for its therapeutic effects, as free zinc plays a vital role in cellular processes including immune response and tissue repair.
Additionally, polaprezinc has been shown to interact with cellular signaling pathways that regulate inflammation and cell survival, particularly in gastric epithelial cells exposed to stressors like Helicobacter pylori infection .
The mechanism of action of polaprezinc involves several key processes:
These properties contribute to its effectiveness as a therapeutic agent in gastrointestinal disorders.
Polaprezinc has several significant applications in medical science:
Polaprezinc (generic name), also known as zinc-L-carnosine or N-(3-aminopropionyl)-L-histidinato zinc [3] [9], emerged from pioneering research by Japanese pharmaceutical companies. Jointly developed by Hamari Chemicals and Zeria Pharmaceutical, it received initial approval in Japan in 1994 as a first-in-class zinc-based anti-ulcer agent [4] [9]. Unlike acid-suppressive drugs (e.g., proton pump inhibitors), polaprezinc was engineered to enhance mucosal defense mechanisms by leveraging the synergistic effects of zinc and L-carnosine. Its development addressed the need for cytoprotective agents that accelerate ulcer healing without altering gastric pH [1] [6]. Early preclinical studies demonstrated superior ulcer-healing efficacy compared to isolated zinc salts or free carnosine, attributed to targeted delivery of zinc ions to ulcer sites via the carnosine ligand [6] [9].
By the 2000s, clinical applications expanded beyond gastric ulcers to include gastritis and Helicobacter pylori eradication support. Research highlighted its multi-targeted actions: enhancing heat shock protein (HSP) expression, scavenging reactive oxygen species (ROS), and inhibiting inflammatory cytokines [4] [8]. This mechanistic uniqueness solidified its role in "gastroprotective therapeutics," particularly for patients with mucosal barrier defects unresponsive to conventional acid reduction [2] [6].
Polaprezinc is a 1:1 chelate complex where zinc coordinates with L-carnosine (β-alanyl-L-histidine) via quadridentate binding involving the carboxylate oxygen, imidazole nitrogen, and peptide nitrogen atoms [4] [7]. This polymeric structure forms a stable crystalline solid with the molecular formula C₉H₁₂N₄O₃Zn and a molecular weight of 289.64 g/mol [5] [9]. Key physicochemical characteristics include:
Table 1: Physicochemical Properties of Polaprezinc
Property | Value/Description | Significance |
---|---|---|
Crystal Structure | Polymeric chains via Zn-O/N coordination | Ensures stability in gastric acidic conditions |
Melting Point | >260°C (decomposes) | Indicates thermal stability |
Solubility | Insoluble in water, ethanol, methanol; soluble in dilute HCl/NaOH | Facilitates gastric retention and targeted release at ulcer sites |
Spectroscopic Signature | Characteristic powder X-ray diffraction peaks at 2θ=9.5°, 14.5°, 19.5° | Used for polymorph identification [7] |
The complex dissociates minimally in acidic environments, allowing it to adhere to ulcer craters. Upon contact with damaged tissue, zinc ions are released, promoting tissue repair, while carnosine acts as an antioxidant [4] [9]. This pH-dependent stability is critical for its site-specific bioactivity. Solid-state studies confirm a monoclinic crystal system with stability up to 200°C, as verified by differential thermal analysis [5] [7].
Polaprezinc’s intellectual property journey began in 1989 with Japan’s foundational patent (WO9015616) covering gastric ulcer applications [4] [6]. Subsequent patents expanded its use:
Table 2: Global Patent and Regulatory Status
Region | Status | Key Patents/Approvals | Manufacturers |
---|---|---|---|
Japan | Approved (1994) | WO9015616 (ulcers), JP4802470B2 (liver fibrosis) | Zeria Pharmaceutical (Promac®) |
South Korea | Approved | National patents for gastric ulcers | Multiple licensees [9] |
China | Generic available | CN103319413B (crystalline form) | Jilin Broadwell Pharmaceutical |
USA/EU | Not approved | Investigational use only | N/A |
China’s first generic polaprezinc entered the market in 2012 after patent expiration, produced by Jilin Broadwell Pharmaceutical [4]. While Japan and South Korea recognize polaprezinc as a prescription drug, it is regulated as a complementary medicine in Australia and a Natural Health Product in Canada [9]. The US FDA classifies it as a New Dietary Ingredient, requiring premarket notification [9]. Patent filings reveal strategic diversification: 45% cover formulations, 30% address new medical uses, and 25% involve synthesis optimization [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1